BIBP3226 TFA

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Propriétés

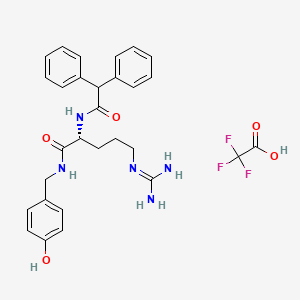

IUPAC Name |

(2R)-5-(diaminomethylideneamino)-2-[(2,2-diphenylacetyl)amino]-N-[(4-hydroxyphenyl)methyl]pentanamide;2,2,2-trifluoroacetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H31N5O3.C2HF3O2/c28-27(29)30-17-7-12-23(25(34)31-18-19-13-15-22(33)16-14-19)32-26(35)24(20-8-3-1-4-9-20)21-10-5-2-6-11-21;3-2(4,5)1(6)7/h1-6,8-11,13-16,23-24,33H,7,12,17-18H2,(H,31,34)(H,32,35)(H4,28,29,30);(H,6,7)/t23-;/m1./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTSZIDSCWZHKOD-GNAFDRTKSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NC(CCCN=C(N)N)C(=O)NCC3=CC=C(C=C3)O.C(=O)(C(F)(F)F)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)N[C@H](CCCN=C(N)N)C(=O)NCC3=CC=C(C=C3)O.C(=O)(C(F)(F)F)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H32F3N5O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

587.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of BIBP3226 TFA

For Researchers, Scientists, and Drug Development Professionals

Core Tenets of BIBP3226 TFA Action

BIBP3226 trifluoroacetate (B77799) (TFA) is a potent and selective non-peptide competitive antagonist of the Neuropeptide Y (NPY) Y1 receptor.[1] It has been instrumental in elucidating the physiological roles of the NPY Y1 receptor in a variety of processes, including cardiovascular regulation, appetite, and anxiety. Furthermore, BIBP3226 exhibits antagonist activity at Neuropeptide FF (NPFF) receptors, a facet of its pharmacological profile that warrants consideration in experimental design and data interpretation.[2][3][4]

This guide provides a comprehensive overview of the mechanism of action of BIBP3226, complete with quantitative data, detailed experimental protocols, and visual representations of its signaling pathways and experimental workflows.

Quantitative Data Summary

The following tables summarize the binding affinities and functional potencies of BIBP3226 at various receptors as reported in the scientific literature.

Table 1: BIBP3226 Binding Affinities (Ki)

| Receptor Subtype | Species | Cell Line/Tissue | Radioligand | Ki (nM) | Reference |

| NPY Y1 | Rat | --- | --- | 1.1 | [2][4] |

| NPY Y1 | Human | SK-N-MC | [125I]PYY | 14.9 | [5] |

| NPY Y1 | Human | CHO-K1 | Radiolabeled NPY | 0.47 ± 0.07 | [6] |

| NPY Y1 | Human | --- | 125I-labelled NPY | 7 | |

| NPY Y1 | Human | AV-12 | --- | 2315 | [5] |

| NPY Y1 | Rat | Parietal Cortex | Radiolabeled NPY | 6.8 ± 0.7 | |

| NPY Y2 | Rat | --- | --- | >1000 | |

| NPY Y4 | Rat | --- | --- | >1000 | |

| NPY Y5 | Rat | --- | --- | >1000 | |

| NPFF2 | Human | --- | --- | 79 | [2][4] |

| NPFF | Rat | --- | --- | 108 | [2][4] |

Table 2: BIBP3226 Functional Antagonist Potency

| Assay Type | Receptor/Tissue | Agonist | Potency Metric | Value | Reference |

| Ca2+ Mobilization | Human Y1 (SK-N-MC cells) | NPY | pKb | 7.5 ± 0.17 | [6] |

| cAMP Synthesis Inhibition | Human Y1 (SK-N-MC cells) | NPY | pKb | 8.2 ± 0.24 | [6] |

| Twitch Response | Rabbit Vas Deferens (Y1) | NPY | pKb | 6.98 ± 0.06 | [7] |

| Perfusion Pressure | Isolated Perfused Rat Kidney | NPY | IC50 (nM) | 26.8 ± 4.5 | [7] |

| Perfusion Pressure | Rabbit Ear Preparation | NPY | IC50 (nM) | 214 ± 30 | [7] |

| Noradrenaline Potentiation | Rat Mesenteric Bed | NPY | IC50 (nM) | 976 | [7] |

| Blood Pressure Increase | Pithed Rat | NPY | ED50 (mg/kg i.v.) | 0.11 ± 0.03 | [7] |

Signaling Pathways

Activation of the NPY Y1 receptor, a G-protein coupled receptor (GPCR), by its endogenous ligand NPY initiates a cascade of intracellular signaling events. BIBP3226, as a competitive antagonist, blocks these downstream effects by preventing NPY from binding to the receptor.

Caption: NPY Y1 Receptor Signaling Pathway and BIBP3226 Inhibition.

Experimental Protocols

Detailed methodologies for key in vitro and in vivo experiments are provided below. These protocols are generalized and may require optimization for specific experimental conditions.

In Vitro Assays

This assay quantifies the affinity of BIBP3226 for the NPY Y1 receptor by measuring its ability to displace a radiolabeled ligand.

-

Materials:

-

Cell membranes expressing the NPY Y1 receptor (e.g., from SK-N-MC or CHO-K1 cells).

-

Radioligand: [¹²⁵I]-Peptide YY ([¹²⁵I]-PYY) or [¹²⁵I]-NPY.

-

This compound.

-

Non-specific binding control: High concentration of unlabeled NPY.

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 0.1% BSA, pH 7.4.

-

Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.

-

Glass fiber filters (e.g., GF/C) pre-soaked in 0.3% polyethyleneimine.

-

Scintillation counter.

-

-

Procedure:

-

Prepare serial dilutions of BIBP3226.

-

In a 96-well plate, combine cell membranes, a fixed concentration of radioligand (typically at or below its Kd), and either assay buffer (total binding), non-specific binding control, or varying concentrations of BIBP3226.

-

Incubate at room temperature for 60-120 minutes to reach equilibrium.

-

Terminate the reaction by rapid filtration through the glass fiber filters using a cell harvester.

-

Wash the filters multiple times with ice-cold wash buffer.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Determine the IC50 value of BIBP3226 from the competition curve and calculate the Ki value using the Cheng-Prusoff equation.

-

Caption: Experimental Workflow for Radioligand Binding Assay.

This functional assay measures the ability of BIBP3226 to inhibit NPY-induced increases in intracellular calcium.

-

Materials:

-

Whole cells expressing the NPY Y1 receptor (e.g., SK-N-MC).

-

Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM).

-

NPY (agonist).

-

This compound.

-

Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with calcium and magnesium.

-

Fluorescence plate reader with kinetic reading capabilities.

-

-

Procedure:

-

Seed cells in a black-walled, clear-bottom 96-well plate.

-

Load cells with the calcium-sensitive dye according to the manufacturer's protocol.

-

Wash cells to remove excess dye.

-

Pre-incubate cells with varying concentrations of BIBP3226 or vehicle.

-

Measure baseline fluorescence.

-

Add a fixed concentration of NPY (typically EC80) to the wells and immediately begin kinetic fluorescence measurements.

-

Record the change in fluorescence over time.

-

Determine the inhibitory effect of BIBP3226 on the NPY-induced calcium response and calculate the IC50 or pA2 value.

-

This assay assesses the ability of BIBP3226 to block the NPY-mediated inhibition of adenylyl cyclase activity.

-

Materials:

-

Whole cells expressing the NPY Y1 receptor.

-

Forskolin (B1673556) (adenylyl cyclase activator).

-

NPY (agonist).

-

This compound.

-

cAMP assay kit (e.g., HTRF, ELISA, or LANCE).

-

Cell lysis buffer.

-

-

Procedure:

-

Seed cells in a 96-well plate.

-

Pre-treat cells with varying concentrations of BIBP3226.

-

Stimulate the cells with a sub-maximal concentration of forskolin in the presence of varying concentrations of NPY.

-

Lyse the cells to release intracellular cAMP.

-

Measure the cAMP concentration in the cell lysates using a commercial assay kit.

-

Determine the ability of BIBP3226 to reverse the NPY-induced inhibition of forskolin-stimulated cAMP production and calculate the IC50 or pA2 value.

-

In Vivo Assays

These studies evaluate the effect of BIBP3226 on feeding behavior.

-

Animals: Male Wistar or Sprague-Dawley rats.

-

Housing: Individually housed with ad libitum access to food and water, maintained on a 12:12-h light-dark cycle.

-

Procedure:

-

Acclimatize animals to handling and injection procedures.

-

For studies on NPY-induced feeding, animals are typically not food-deprived. For studies on fasting-induced feeding, food is removed for a specified period (e.g., 24 hours).[8]

-

Administer BIBP3226 (e.g., 10.0 nmol, intracerebroventricularly, i.c.v.) or vehicle.[8]

-

Five minutes after BIBP3226 administration, administer NPY (e.g., 1.0 nmol, i.c.v.) or vehicle.[8]

-

Present a pre-weighed amount of standard chow or a highly palatable diet.

-

Measure food intake at various time points (e.g., 30 min, 1, 2, and 4 hours) by weighing the remaining food and any spillage.[8]

-

Analyze the data to determine the effect of BIBP3226 on food consumption.

-

These models assess the anxiogenic-like effects of BIBP3226.

-

Animals: Male Wistar rats or mice.

-

Apparatus: Elevated plus-maze, a cross-shaped maze with two open and two enclosed arms, elevated from the floor.

-

Procedure:

-

Administer BIBP3226 (e.g., 0.5 or 5 µg, i.c.v.) or vehicle.[2]

-

After a set time (e.g., 30 minutes), place the animal in the center of the elevated plus-maze, facing an open arm.

-

Allow the animal to explore the maze for a fixed period (e.g., 5 minutes).

-

Record the number of entries into and the time spent in the open and closed arms using an automated tracking system.

-

An anxiogenic-like effect is indicated by a decrease in the proportion of time spent and entries into the open arms.

-

Caption: Workflow for In Vivo Anxiety Study using the Elevated Plus-Maze.

Conclusion

This compound remains a cornerstone pharmacological tool for investigating the NPY Y1 receptor system. Its well-characterized mechanism of action as a competitive antagonist, coupled with its high affinity and selectivity, enables precise dissection of Y1 receptor-mediated signaling and physiology. This guide provides the foundational knowledge and methodological framework for researchers to effectively utilize BIBP3226 in their studies. Careful consideration of its dual antagonism at NPFF receptors is essential for robust experimental design and accurate interpretation of results.

References

- 1. BIBP 3226, the first selective neuropeptide Y1 receptor antagonist: a review of its pharmacological properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. apexbt.com [apexbt.com]

- 4. BIBP3226 Datasheet DC Chemicals [dcchemicals.com]

- 5. [<sup>3</sup>H]BIBP3226 | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 6. Subtype selectivity and antagonistic profile of the nonpeptide Y1 receptor antagonist BIBP 3226 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Pharmacological characterization of the selective nonpeptide neuropeptide Y Y1 receptor antagonist BIBP 3226 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Evidence for involvement of neuropeptide Y receptors in the regulation of food intake: studies with Y1-selective antagonist BIBP3226 - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on BIBP3226 TFA: A Potent and Selective Neuropeptide Y Y1 Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neuropeptide Y (NPY) is a crucial neurotransmitter in the central and peripheral nervous systems, exerting its diverse physiological effects through a family of G protein-coupled receptors (GPCRs). Among these, the Y1 receptor subtype is a key mediator of NPY's actions, including regulation of blood pressure, appetite, and anxiety. BIBP3226 is a highly potent and selective, non-peptide competitive antagonist of the NPY Y1 receptor. This technical guide provides a comprehensive overview of BIBP3226 trifluoroacetate (B77799) (TFA), detailing its chemical properties, mechanism of action, and pharmacological profile. It includes a compilation of quantitative data, detailed experimental protocols for its characterization, and visualizations of the relevant signaling pathways and experimental workflows.

Introduction

BIBP3226, chemically known as (R)-N2-(diphenylacetyl)-N-[(4-hydroxyphenyl)methyl]-argininamide, was the first non-peptide antagonist developed with high affinity and selectivity for the Neuropeptide Y (NPY) Y1 receptor.[1] Its development has been instrumental in elucidating the physiological and pathophysiological roles of the NPY Y1 receptor system.[2] This document serves as a technical resource for researchers utilizing BIBP3226 TFA in their studies.

Chemical and Physical Properties

BIBP3226 is supplied as a trifluoroacetate (TFA) salt.

| Property | Value |

| Chemical Name | N-[(1R)]-4-[(Aminoiminomethyl)amino-1-[[[(4-hydroxyphenyl)methyl]amino]carbonyl]butyl-α-phenylbenzeneacetamide trifluoroacetate |

| Molecular Formula | C27H31N5O3.xCF3CO2H |

| Molecular Weight | 473.57 (Free Base) |

| Appearance | White to off-white solid |

| Solubility | Soluble to 1 mg/ml in water and to 50 mg/ml in DMSO. |

| Purity | ≥98% |

| Storage | Store at -20°C |

Mechanism of Action

BIBP3226 acts as a competitive antagonist at the NPY Y1 receptor.[2] It binds to the receptor with high affinity, thereby preventing the endogenous ligand, NPY, from binding and initiating downstream signaling cascades. The Y1 receptor is a Gi/o-coupled GPCR. Its activation by NPY typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels, and the mobilization of intracellular calcium (Ca2+).[3] By blocking NPY's access to the receptor, BIBP3226 inhibits these signaling events.

NPY Y1 Receptor Signaling Pathway

The following diagram illustrates the canonical signaling pathway of the NPY Y1 receptor and the point of inhibition by BIBP3226.

Quantitative Data

The following tables summarize the binding affinity and functional antagonism data for BIBP3226 at the NPY Y1 receptor.

Table 1: Binding Affinity of BIBP3226

| Receptor Subtype | Species/Cell Line | Ki (nM) | Reference |

| NPY Y1 | Rat | 1.1 | [4] |

| NPY Y1 | Human (CHO-K1 cells) | 0.47 ± 0.07 | [3] |

| NPY Y1 | Human (SK-N-MC cells) | 5.1 ± 0.5 | [3] |

| NPY Y1 | Rat (parietal cortex) | 6.8 ± 0.7 | [3] |

| NPY Y1 | Human | 7 | [5] |

| NPFF2 | Human | 79 | [4] |

| NPFF | Rat | 108 | [4] |

| NPY Y2 | Human, Rabbit, Rat | > 10,000 | [3] |

| NPY Y4 | Rat | > 1000 | |

| NPY Y5 | Rat | > 1000 |

Table 2: Functional Antagonism of BIBP3226

| Assay | Cell Line | pKb | IC50 (nM) | Reference |

| Ca2+ Mobilization | SK-N-MC | 7.5 ± 0.17 | - | [3] |

| cAMP Synthesis Inhibition | SK-N-MC | 8.2 ± 0.24 | - | [3] |

| NPY-induced pressor response | Isolated perfused rat kidney | - | 26.8 ± 4.5 | |

| NPY-induced pressor response | Isolated perfused rabbit ear | - | 214 ± 30 | |

| NPY-potentiated noradrenaline pressor response | Rat mesenteric bed | - | 976 |

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize BIBP3226 as an NPY Y1 receptor antagonist.

Radioligand Binding Assay (Competitive)

This protocol outlines a general procedure for a competitive radioligand binding assay to determine the affinity of BIBP3226 for the NPY Y1 receptor.

Objective: To determine the Ki of BIBP3226 by measuring its ability to displace a radiolabeled ligand (e.g., [125I]-NPY) from the Y1 receptor.

Materials:

-

Cell membranes expressing the NPY Y1 receptor (e.g., from transfected CHO-K1 cells or SK-N-MC cells).

-

Radioligand: [125I]-Neuropeptide Y.

-

This compound.

-

Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4.

-

Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.

-

96-well microplates.

-

Glass fiber filters.

-

Scintillation fluid and counter.

Procedure:

-

Membrane Preparation: Homogenize cells expressing the Y1 receptor in a lysis buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in the binding buffer. Determine protein concentration using a standard assay (e.g., BCA).

-

Assay Setup: In a 96-well plate, add the following to each well:

-

50 µL of binding buffer (for total binding) or a high concentration of unlabeled NPY (for non-specific binding).

-

50 µL of various concentrations of BIBP3226.

-

50 µL of [125I]-NPY at a concentration near its Kd.

-

100 µL of the membrane preparation.

-

-

Incubation: Incubate the plate at room temperature for 2 hours with gentle agitation to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand.

-

Washing: Wash the filters three times with ice-cold wash buffer.

-

Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity in a beta counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of BIBP3226. Determine the IC50 value from the resulting sigmoidal curve. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Functional Assay

This protocol describes a general method to assess the functional antagonism of BIBP3226 by measuring its effect on NPY-induced inhibition of cAMP production.

Objective: To determine the functional potency (IC50 or pKb) of BIBP3226 in a cell-based cAMP assay.

Materials:

-

Cells expressing the NPY Y1 receptor (e.g., SK-N-MC cells).

-

NPY.

-

This compound.

-

Forskolin (to stimulate adenylyl cyclase).

-

cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen).

-

Cell culture medium.

-

384-well plates.

Procedure:

-

Cell Seeding: Seed Y1 receptor-expressing cells into a 384-well plate and culture overnight.

-

Pre-incubation with Antagonist: Remove the culture medium and add BIBP3226 at various concentrations. Incubate for 15-30 minutes.

-

Stimulation: Add a fixed concentration of NPY (typically EC80) and a fixed concentration of forsklin to all wells (except for basal controls).

-

Incubation: Incubate for 30 minutes at 37°C.

-

Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's instructions for the chosen cAMP assay kit.

-

Data Analysis: Plot the cAMP levels against the log concentration of BIBP3226. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. The pKb can be calculated from the IC50 using the Schild equation for competitive antagonism.

Intracellular Calcium Mobilization Assay

This protocol provides a general framework for measuring the antagonistic effect of BIBP3226 on NPY-induced intracellular calcium mobilization.

Objective: To determine the functional potency of BIBP3226 by monitoring changes in intracellular Ca2+ levels.

Materials:

-

Cells expressing the NPY Y1 receptor (e.g., SK-N-MC cells).

-

NPY.

-

This compound.

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Assay buffer (e.g., HBSS with 20 mM HEPES).

-

96- or 384-well black, clear-bottom plates.

-

Fluorescence plate reader with injection capabilities (e.g., FLIPR).

Procedure:

-

Cell Seeding: Seed Y1 receptor-expressing cells into black, clear-bottom plates and culture overnight.

-

Dye Loading: Remove the culture medium and incubate the cells with a calcium-sensitive dye (e.g., Fluo-4 AM) in assay buffer for 1 hour at 37°C.

-

Wash: Gently wash the cells with assay buffer to remove excess dye.

-

Antagonist Addition: Add various concentrations of BIBP3226 to the wells.

-

Measurement: Place the plate in a fluorescence plate reader. Measure the baseline fluorescence, then inject a fixed concentration of NPY (typically EC80) and monitor the change in fluorescence over time.

-

Data Analysis: The increase in fluorescence corresponds to an increase in intracellular Ca2+. Calculate the peak fluorescence response for each concentration of BIBP3226. Plot the response against the log concentration of BIBP3226 and fit the data to determine the IC50 value.

In Vivo Pharmacology

BIBP3226 has been utilized in numerous in vivo studies to investigate the role of the NPY Y1 receptor in various physiological processes.

Cardiovascular Effects

In conscious spontaneously hypertensive rats, intravenous infusion of BIBP3226 (6 mg/kg/h) did not significantly alter resting mean blood pressure or heart rate. However, it did attenuate stress-induced tachycardia and the pressor response to exogenous NPY.[1] In anesthetized normotensive and hypertensive rats, intravenous administration of BIBP3226 (30-180 µg/kg) produced a competitive antagonism of the NPY-induced pressor response without affecting the pressor response to noradrenaline.[6]

Anxiogenic-like Effects

Intracerebroventricular (i.c.v.) administration of BIBP3226 in rats has been shown to produce anxiogenic-like effects in the elevated plus-maze test at a dose of 5 µg.[4]

Conclusion

This compound is a well-characterized, potent, and selective NPY Y1 receptor antagonist. Its high affinity for the Y1 receptor and its ability to competitively inhibit NPY-mediated signaling make it an invaluable tool for researchers in neuroscience, cardiovascular physiology, and drug discovery. The data and protocols presented in this guide provide a comprehensive resource for the effective utilization of BIBP3226 in both in vitro and in vivo experimental settings. comprehensive resource for the effective utilization of BIBP3226 in both in vitro and in vivo experimental settings.

References

- 1. Neuropeptide Y Y1 receptor antagonist (BIBP 3226) attenuates stress evoked tachycardia in conscious spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. BIBP 3226, the first selective neuropeptide Y1 receptor antagonist: a review of its pharmacological properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Subtype selectivity and antagonistic profile of the nonpeptide Y1 receptor antagonist BIBP 3226 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. The first highly potent and selective non-peptide neuropeptide Y Y1 receptor antagonist: BIBP3226 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Increased neuropeptide Y pressor activity in Goldblatt hypertensive rats: in vivo studies with BIBP 3226 - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of BIBP3226 TFA in Neuroscience Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

BIBP3226 trifluoroacetate (B77799) (TFA) is a potent and selective non-peptide antagonist of the neuropeptide Y (NPY) Y1 receptor, a G-protein coupled receptor extensively expressed in the central and peripheral nervous systems. This technical guide provides an in-depth overview of the function and application of BIBP3226 TFA in neuroscience research. It details its mechanism of action, summarizes key quantitative data, outlines experimental protocols for its use, and visualizes relevant biological pathways and workflows. This compound serves as a critical pharmacological tool for elucidating the physiological and pathophysiological roles of the NPY-Y1 receptor system in various neurological processes, including anxiety, cardiovascular regulation, and pain modulation.

Introduction

Neuropeptide Y (NPY) is one of the most abundant neuropeptides in the mammalian brain and is implicated in a wide array of physiological functions, including feeding behavior, stress response, and circadian rhythms. Its effects are mediated through a family of G-protein coupled receptors, of which the Y1 subtype is a prominent player. This compound has emerged as a cornerstone in the study of the NPY-Y1 system due to its high affinity and selectivity, enabling researchers to dissect the specific contributions of Y1 receptor signaling in complex neuronal circuits.

Mechanism of Action

This compound acts as a competitive antagonist at the NPY Y1 receptor.[1] By binding to the receptor, it blocks the downstream signaling cascades normally initiated by NPY. The Y1 receptor is coupled to Gi/o proteins, and its activation by NPY leads to:

-

Inhibition of adenylyl cyclase: This results in decreased intracellular levels of cyclic AMP (cAMP).

-

Modulation of intracellular calcium (Ca²⁺) levels: NPY binding to Y1 receptors can induce an increase in intracellular Ca²⁺ concentration.[2]

This compound effectively counteracts these effects, thereby inhibiting the physiological responses mediated by NPY at the Y1 receptor. In addition to its primary activity at the Y1 receptor, this compound also exhibits antagonist properties at the neuropeptide FF (NPFF) receptor, although with lower affinity.[3]

Quantitative Data

The binding affinity and functional antagonism of this compound have been characterized in various in vitro systems. The following tables summarize the key quantitative data.

Table 1: Binding Affinity (Ki) of this compound for NPY and NPFF Receptors

| Receptor Subtype | Species/Cell Line | Ki (nM) | Reference |

| NPY Y1 | Rat (rNPY Y1) | 1.1 | [3] |

| NPY Y1 | Human (CHO-K1 cells) | 0.47 ± 0.07 | [2] |

| NPY Y1 | Human (SK-N-MC cells) | 5.1 ± 0.5 | [2] |

| NPY Y1 | Rat (parietal cortex) | 6.8 ± 0.7 | [2] |

| NPFF2 | Human (hNPFF2) | 79 | [3] |

| NPFF | Rat (rNPFF) | 108 | [3] |

| NPY Y2 | Human, Rabbit, Rat | > 10,000 | [2] |

Table 2: Functional Antagonism (pKb) of this compound

| Assay | Cell Line | pKb | Reference |

| NPY-induced Ca²⁺ mobilization | SK-N-MC | 7.5 ± 0.17 | [2] |

| NPY-mediated inhibition of cAMP synthesis | SK-N-MC | 8.2 ± 0.24 | [2] |

Experimental Protocols

Radioligand Binding Assay

This protocol provides a general framework for a competitive radioligand binding assay to determine the affinity of this compound for the NPY Y1 receptor.

Objective: To determine the inhibitory constant (Ki) of this compound by measuring its ability to displace a radiolabeled ligand from the Y1 receptor.

Materials:

-

Cell membranes expressing the NPY Y1 receptor (e.g., from transfected CHO-K1 cells or rat brain tissue).

-

Radioligand: [¹²⁵I]-NPY.

-

This compound.

-

Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4).

-

Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

-

Glass fiber filters (pre-soaked in polyethyleneimine).

-

Scintillation counter.

Procedure:

-

Membrane Preparation: Homogenize cells or tissue in ice-cold lysis buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in binding buffer. Determine protein concentration.

-

Assay Setup: In a 96-well plate, add in order:

-

Binding buffer.

-

A fixed concentration of [¹²⁵I]-NPY (typically at or below its Kd).

-

Increasing concentrations of this compound.

-

Membrane preparation.

-

-

Incubation: Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes) to reach equilibrium.

-

Filtration: Rapidly filter the incubation mixture through the glass fiber filters using a cell harvester to separate bound from free radioligand.

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove non-specifically bound radioligand.

-

Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the this compound concentration. Calculate the IC₅₀ value and then the Ki value using the Cheng-Prusoff equation.

Calcium Mobilization Assay

This protocol outlines a method to assess the functional antagonism of this compound by measuring its ability to block NPY-induced intracellular calcium mobilization.

Objective: To determine the functional potency of this compound as a Y1 receptor antagonist.

Materials:

-

A cell line endogenously or recombinantly expressing the NPY Y1 receptor (e.g., SK-N-MC cells).

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

NPY.

-

This compound.

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

-

A fluorescence plate reader with injection capabilities.

Procedure:

-

Cell Plating: Seed the cells in a 96-well black-walled, clear-bottom plate and culture until they form a confluent monolayer.

-

Dye Loading: Remove the culture medium and load the cells with the calcium-sensitive dye in assay buffer for a specified time (e.g., 45-60 minutes) at 37°C.

-

Compound Addition:

-

To measure antagonism, pre-incubate the cells with various concentrations of this compound for a short period.

-

Place the plate in the fluorescence reader.

-

-

NPY Stimulation and Measurement: Inject a fixed concentration of NPY (that elicits a submaximal response) into the wells and immediately measure the change in fluorescence intensity over time.

-

Data Analysis: Determine the inhibitory effect of this compound on the NPY-induced calcium signal. Plot the percentage of inhibition against the logarithm of the this compound concentration to calculate the IC₅₀ and subsequently the pKb. A concentration of 0.1 µM BIBP3226 has been shown to antagonize NPY-induced Ca²⁺ mobilization.[2]

In Vivo Anxiety Model

This protocol describes an approach to investigate the anxiogenic-like effects of this compound in rodents.

Objective: To assess the behavioral effects of central Y1 receptor blockade using this compound.

Animal Model: Male Wistar rats.

Materials:

-

This compound.

-

Sterile saline or artificial cerebrospinal fluid (aCSF) for vehicle.

-

Intracerebroventricular (i.c.v.) injection apparatus.

-

Behavioral testing apparatus (e.g., elevated plus-maze, open field test, conditioned place aversion).

Procedure:

-

Animal Surgery: Implant a guide cannula into the lateral ventricle of the rats under anesthesia. Allow for a recovery period.

-

Drug Administration: Dissolve this compound in the vehicle. Administer a specific dose (e.g., 5 µg in 6.5 µL) via i.c.v. injection.[1]

-

Behavioral Testing:

-

Elevated Plus-Maze: After a set time post-injection, place the rat in the center of the maze and record the time spent in and the number of entries into the open and closed arms for a defined period (e.g., 5 minutes). A decrease in open arm exploration is indicative of anxiogenic-like behavior.

-

Conditioned Place Aversion: This paradigm involves pairing a specific environment with the drug administration. A subsequent avoidance of that environment in a drug-free state suggests the drug has aversive properties.

-

-

Data Analysis: Analyze the behavioral data using appropriate statistical methods to compare the this compound-treated group with a vehicle-treated control group.

Visualizations

Signaling Pathway

Caption: NPY Y1 Receptor Signaling Pathway and the Antagonistic Action of this compound.

Experimental Workflow

Caption: General Experimental Workflow for Investigating this compound.

Conclusion

This compound is an indispensable tool in neuroscience for probing the multifaceted roles of the NPY Y1 receptor. Its high affinity and selectivity allow for precise pharmacological manipulation of this signaling pathway, both in vitro and in vivo. The experimental approaches detailed in this guide provide a foundation for researchers to further explore the involvement of the NPY-Y1 system in neurological health and disease, paving the way for the potential development of novel therapeutic strategies.

References

- 1. Neuropeptide Y Y1 receptor antagonist BIBP3226 produces conditioned place aversion in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Subtype selectivity and antagonistic profile of the nonpeptide Y1 receptor antagonist BIBP 3226 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. BIBP 3226, the first selective neuropeptide Y1 receptor antagonist: a review of its pharmacological properties - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of BIBP3226 TFA in the Investigation of Feeding Behavior: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of BIBP3226 trifluoroacetate (B77799) (TFA), a potent and selective non-peptide antagonist of the Neuropeptide Y (NPY) Y1 receptor. It explores the critical role of this compound in elucidating the complex neural circuits governing feeding behavior. This document details the mechanism of action of BIBP3226, summarizes key quantitative findings from preclinical studies, provides comprehensive experimental protocols for its use, and visualizes the underlying signaling pathways and experimental workflows. This guide is intended to serve as a comprehensive resource for researchers and professionals in the fields of neuroscience, pharmacology, and drug development who are investigating the intricate mechanisms of appetite control and metabolic regulation.

Introduction to BIBP3226 TFA and its Significance

BIBP3226 is a highly selective and potent non-peptide competitive antagonist for the Neuropeptide Y (NPY) Y1 receptor.[1][2] Its development as a research tool has been instrumental in dissecting the physiological functions mediated by the Y1 receptor, particularly its pronounced involvement in the regulation of food intake.[3][4] NPY is one of the most potent orexigenic (appetite-stimulating) peptides found in the central nervous system, and its effects are largely mediated through the Y1 receptor subtype located in key hypothalamic nuclei such as the paraventricular nucleus (PVN).[3][4] By selectively blocking the action of NPY at the Y1 receptor, BIBP3226 allows for the precise investigation of the NPY-ergic system's contribution to both physiological and pathological feeding behaviors. This compound has also been shown to exhibit antagonist activity at Neuropeptide FF (NPFF) receptors, which should be considered in experimental design.[5][6]

Mechanism of Action

BIBP3226 functions as a competitive antagonist at the NPY Y1 receptor.[1] This means that it binds to the receptor at the same site as the endogenous ligand, NPY, but does not activate it. By occupying the binding site, BIBP3226 prevents NPY from exerting its downstream effects, which include the stimulation of food intake. The Y1 receptor is a G-protein coupled receptor (GPCR), and its activation by NPY leads to a cascade of intracellular signaling events, including the mobilization of intracellular calcium and the inhibition of adenylyl cyclase, which in turn decreases cyclic AMP (cAMP) levels.[7] BIBP3226 effectively blocks these signaling pathways by preventing the initial binding of NPY.

Quantitative Data on the Effects of BIBP3226 on Feeding Behavior

The following tables summarize the quantitative effects of BIBP3226 on feeding behavior as reported in key preclinical studies.

Table 1: Effect of Intracerebroventricular (i.c.v.) BIBP3226 on NPY-Induced Food Intake in Rats

| Treatment Group | Dose of BIBP3226 (nmol) | Dose of NPY (nmol) | Food Intake (g) | % Inhibition of NPY-induced feeding | Reference |

| Vehicle + NPY | 0 | 0.5 | Not specified | - | [8] |

| BIBP3226 + NPY | 0.25 | 0.5 | Not specified | Dose-responsive reduction | [8] |

| BIBP3226 + NPY | 25 | 0.5 | Not specified | 95% | [8] |

| Vehicle + NPY | 0 | 1.0 | Significantly increased | - | [4][9] |

| BIBP3226 + NPY | 10.0 | 1.0 | Blocked at 30 min and 4h | Not specified | [4][9] |

Table 2: Effect of Intra-Paraventricular Nucleus (PVN) BIBP3226 on Agonist-Induced Food Intake in Rats

| Treatment Group | Dose of BIBP3226 (nmol) | Agonist | Agonist Dose (pmol) | Effect on Food Intake | Reference |

| BIBP3226 | 0.4 | [Leu31,Pro34]NPY (Y1/Y3 agonist) | 30 | Completely blocked stimulatory effect | [4][9] |

| BIBP3226 | 0.4 | hPYY3-36 (Y5 agonist) | 30 | Did not block stimulatory effect | [4][9] |

Table 3: Effect of Intracerebroventricular (i.c.v.) BIBP3226 on Other Feeding Models in Rats

| Feeding Condition | Dose of BIBP3226 (nmol) | Effect on Food Intake | Reference |

| Regular Chow | 10.0 | No effect | [4][9] |

| Highly Palatable Diet | 10.0 | Significantly reduced | [4][9] |

| 24h Fasting-Induced | 10.0 | Significantly reduced | [4][9] |

Experimental Protocols

General Animal Model and Surgical Procedures

-

Animal Model: Adult male Sprague-Dawley or Wistar rats are commonly used.[10] Animals should be individually housed in a temperature-controlled environment with a 12:12 hour light-dark cycle and provided with ad libitum access to standard rodent chow and water, unless otherwise specified by the experimental design.

-

Surgical Implantation of Cannulae: For central administration of BIBP3226 and other compounds, animals are anesthetized and placed in a stereotaxic frame. A guide cannula is surgically implanted, targeting either the lateral cerebral ventricle (for i.c.v. administration) or specific hypothalamic nuclei such as the paraventricular nucleus (PVN). Coordinates for cannula placement are determined based on a standard rat brain atlas. Animals are allowed a post-operative recovery period of at least one week before the commencement of experiments.

Preparation and Administration of this compound

-

Solubility: this compound can be dissolved in a vehicle such as saline or artificial cerebrospinal fluid (aCSF). It may require a small amount of a solubilizing agent like DMSO, which is then diluted with the primary vehicle.

-

Administration Routes:

-

Intracerebroventricular (i.c.v.): Microinjections are made into the lateral ventricle to assess the compound's effects on a broader brain region.

-

Intra-PVN: Microinjections are made directly into the paraventricular nucleus to investigate the role of Y1 receptors in this specific brain region.

-

Intraperitoneal (i.p.): While less common for this specific compound in feeding studies, systemic administration can be used to evaluate peripheral effects or blood-brain barrier penetration.

-

NPY-Induced Feeding Paradigm

-

Habituation: Animals are habituated to the experimental conditions, including handling and mock injections.

-

Food Deprivation: In some protocols, animals may be food-deprived for a set period (e.g., 16-24 hours) prior to the experiment to ensure a robust feeding response.[11]

-

Drug Administration: A specific dose of BIBP3226 is administered (e.g., i.c.v. or intra-PVN) a short time (e.g., 5-15 minutes) before the administration of NPY.

-

NPY Administration: A predetermined dose of NPY is administered through the same route.

-

Measurement of Food Intake: Immediately following NPY administration, pre-weighed food is presented to the animals. Food intake is then measured at specific time points (e.g., 30 minutes, 1, 2, and 4 hours) by weighing the remaining food.

Fasting-Induced Feeding Paradigm

-

Food Deprivation: Animals are fasted for a specified duration (e.g., 24 hours) with free access to water.

-

Drug Administration: BIBP3226 or vehicle is administered at the end of the fasting period.

-

Measurement of Food Intake: Pre-weighed food is returned to the cages, and food consumption is measured at regular intervals.

Palatable Diet Feeding Paradigm

-

Habituation: Animals are familiarized with a highly palatable diet (e.g., sweetened mash) for a set number of days.

-

Drug Administration: On the test day, BIBP3226 or vehicle is administered prior to the presentation of the palatable diet.

-

Measurement of Food Intake: The amount of the palatable diet consumed is measured over a defined period (e.g., 1 hour).

Visualizations

NPY Y1 Receptor Signaling Pathway

References

- 1. BIBP 3226, the first selective neuropeptide Y1 receptor antagonist: a review of its pharmacological properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The first highly potent and selective non-peptide neuropeptide Y Y1 receptor antagonist: BIBP3226 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Neuropeptide Y in normal eating and in genetic and dietary-induced obesity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Evidence for involvement of neuropeptide Y receptors in the regulation of food intake: studies with Y1-selective antagonist BIBP3226 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. file.medchemexpress.com [file.medchemexpress.com]

- 6. In vivo inhibition of neuropeptide FF agonism by BIBP3226, an NPY Y1 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Subtype selectivity and antagonistic profile of the nonpeptide Y1 receptor antagonist BIBP 3226 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The NPY Y1 receptor antagonist BIBP 3226 blocks NPY induced feeding via a non-specific mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Evidence for involvement of neuropeptide Y receptors in the regulation of food intake: studies with Y1-selective antagonist BIBP3226 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Potent neuropeptide Y Y1 receptor antagonist, 1229U91: blockade of neuropeptide Y-induced and physiological food intake - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Neuropeptide Y receptor(s) mediating feeding in the rat: characterization with antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

BIBP3226 TFA: A Technical Guide for In Vivo and In Vitro Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

BIBP3226 trifluoroacetate (B77799) (TFA) is a potent and selective non-peptide competitive antagonist of the Neuropeptide Y (NPY) Y1 receptor and also exhibits antagonist activity at the Neuropeptide FF (NPFF) receptor.[1][2][3] Its selectivity for the Y1 receptor over other NPY receptor subtypes has made it a valuable tool for elucidating the physiological roles of the NPY Y1 signaling pathway in both central and peripheral nervous systems.[4][5] This technical guide provides a comprehensive overview of the use of BIBP3226 TFA in both in vitro and in vivo studies, with a focus on quantitative data, detailed experimental protocols, and the underlying signaling pathways.

Quantitative Data

The following tables summarize the binding affinity and functional antagonism of BIBP3226 across various receptors and species.

Table 1: Binding Affinity (Ki) of this compound

| Receptor Subtype | Species | Cell Line/Tissue | Ki (nM) | Reference |

| NPY Y1 | Human | CHO-K1 cells | 0.47 ± 0.07 | [5] |

| NPY Y1 | Human | SK-N-MC cells | 5.1 ± 0.5 | [5] |

| NPY Y1 | Rat | Parietal Cortex | 6.8 ± 0.7 | [5] |

| NPY Y1 | Rat | rNPY Y1 | 1.1 | [1][6][7] |

| NPFF | Human | hNPFF2 | 79 | [1][6][7] |

| NPFF | Rat | rNPFF | 108 | [1][6][7] |

| NPY Y2 | Human | SMS-KAN cells | > 10,000 | [2][5] |

| NPY Y2 | Rabbit | Kidney | > 10,000 | [5] |

| NPY Y2 | Rat | Hippocampus | > 10,000 | [2][5] |

| NPY Y4 | Rat | rNPY Y4 | > 1000 | [2][3] |

| NPY Y5 | Rat | rNPY Y5 | > 1000 | [2][3] |

Table 2: Functional Antagonism of BIBP3226

| Assay | Receptor | Cell Line | pKb | Reference |

| NPY-induced Ca++ mobilization | Human NPY Y1 | SK-N-MC | 7.5 ± 0.17 | [5] |

| NPY-mediated inhibition of cAMP synthesis | Human NPY Y1 | SK-N-MC | 8.2 ± 0.24 | [5] |

Signaling Pathways

BIBP3226 exerts its effects by blocking the canonical signaling pathways of the NPY Y1 and NPFF receptors, which are both G-protein coupled receptors (GPCRs).

NPY Y1 Receptor Signaling

The NPY Y1 receptor primarily couples to Gi/o proteins. Upon activation by NPY, the receptor inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels and subsequent reduction in Protein Kinase A (PKA) activity.[8] Additionally, Y1 receptor activation can stimulate Phospholipase C (PLC), resulting in the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of intracellular calcium (Ca++), while DAG activates Protein Kinase C (PKC). These pathways are involved in a variety of cellular responses, including cell growth and proliferation.[9][10]

NPFF Receptor Signaling

NPFF receptors, primarily NPFF1 and NPFF2, also couple to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a decrease in cAMP levels.[6] In some neuronal populations, NPFF receptor activation has been shown to modulate ion channels, including voltage-gated calcium channels.[3] Furthermore, NPFF signaling can influence other pathways, such as the ERK signaling cascade, which is involved in processes like neurite outgrowth.[11]

Experimental Protocols

In Vitro Studies

A typical workflow for characterizing BIBP3226 in vitro involves receptor binding assays to determine its affinity and selectivity, followed by functional assays to assess its antagonist activity.

1. Radioligand Binding Assay (for Ki determination)

-

Objective: To determine the binding affinity (Ki) of BIBP3226 for the NPY Y1 receptor.

-

Materials:

-

Cell membranes from cells expressing the human NPY Y1 receptor (e.g., SK-N-MC or CHO-K1 cells).

-

[¹²⁵I]-PYY or [¹²⁵I]-NPY (radioligand).

-

This compound.

-

Binding buffer (e.g., 25 mM HEPES, 2.5 mM CaCl₂, 1 mM MgCl₂, 0.1% BSA, pH 7.4).

-

Wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Glass fiber filters.

-

Scintillation counter.

-

-

Procedure:

-

Prepare serial dilutions of BIBP3226.

-

In a 96-well plate, add cell membranes, radioligand (at a concentration near its Kd), and varying concentrations of BIBP3226 or vehicle.

-

For non-specific binding determination, add a high concentration of unlabeled NPY.

-

Incubate at room temperature for a specified time (e.g., 2 hours).

-

Terminate the assay by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters with ice-cold wash buffer.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Calculate the Ki value using the Cheng-Prusoff equation.

-

2. cAMP Functional Assay (for pKb determination)

-

Objective: To determine the functional antagonist activity of BIBP3226 by measuring its ability to block NPY-induced inhibition of cAMP production.

-

Materials:

-

Whole cells expressing the NPY Y1 receptor (e.g., SK-N-MC cells).

-

Forskolin (to stimulate adenylyl cyclase).

-

NPY.

-

This compound.

-

Cell lysis buffer.

-

cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).

-

-

Procedure:

-

Plate cells in a 96-well plate and allow them to adhere.

-

Pre-incubate the cells with various concentrations of BIBP3226 or vehicle.

-

Stimulate the cells with a fixed concentration of NPY in the presence of forskolin.

-

Incubate for a specified time (e.g., 30 minutes) at 37°C.

-

Lyse the cells and measure the intracellular cAMP concentration using a cAMP assay kit according to the manufacturer's instructions.

-

Generate a dose-response curve for BIBP3226 and calculate the pKb value.

-

In Vivo Studies

The following protocols are examples of how this compound can be used in animal models to study its effects on anxiety and cardiovascular function.

1. Anxiogenic-like Effects in Rodents (Elevated Plus Maze Test)

-

Objective: To assess the anxiogenic-like effects of BIBP3226.[1]

-

Animals: Male Wistar rats (250-300g).

-

Materials:

-

This compound.

-

Sterile saline or artificial cerebrospinal fluid (aCSF) for vehicle.

-

Intracerebroventricular (i.c.v.) injection cannula and syringe.

-

Elevated plus maze apparatus.

-

Video tracking software.

-

-

Procedure:

-

Surgically implant a guide cannula into the lateral ventricle of the rats and allow for recovery.

-

Prepare solutions of BIBP3226 in vehicle at the desired concentrations (e.g., 0.5 µg and 5 µg).[6]

-

On the day of the experiment, administer BIBP3226 or vehicle via i.c.v. injection.

-

After a specified pre-treatment time (e.g., 15 minutes), place the rat in the center of the elevated plus maze.

-

Record the animal's behavior for 5 minutes, measuring parameters such as time spent in the open arms, number of entries into the open and closed arms, and total distance traveled.

-

An anxiogenic-like effect is indicated by a significant decrease in the time spent and the number of entries into the open arms compared to the vehicle-treated group.

-

2. Cardiovascular Effects in Anesthetized Rats

-

Objective: To investigate the effect of BIBP3226 on NPY-induced pressor responses.

-

Animals: Male Sprague-Dawley rats (300-350g).

-

Materials:

-

This compound.

-

NPY.

-

Anesthetic (e.g., urethane).

-

Catheters for arterial and venous cannulation.

-

Pressure transducer and data acquisition system.

-

-

Procedure:

-

Anesthetize the rat and cannulate the femoral artery to measure arterial blood pressure and the femoral vein for drug administration.

-

Allow the animal to stabilize.

-

Administer a bolus injection of NPY and record the pressor response (increase in blood pressure).

-

After the blood pressure returns to baseline, administer BIBP3226 intravenously.

-

After a pre-treatment period, administer the same dose of NPY again and record the pressor response.

-

A reduction in the NPY-induced pressor response after BIBP3226 administration indicates its antagonist activity at vascular Y1 receptors.

-

Conclusion

This compound is a critical pharmacological tool for investigating the roles of the NPY Y1 and NPFF receptor systems. Its high affinity and selectivity for the Y1 receptor, coupled with its demonstrated efficacy in both in vitro and in vivo models, make it an invaluable antagonist for research in neuroscience, cardiovascular physiology, and drug development. The detailed protocols and pathway information provided in this guide are intended to facilitate the design and execution of robust and reproducible experiments using this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. rndsystems.com [rndsystems.com]

- 3. Neuropeptide FF/neuropeptide AF receptors | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]

- 4. Central NPFF signalling is critical in the regulation of glucose homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Subtype selectivity and antagonistic profile of the nonpeptide Y1 receptor antagonist BIBP 3226 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. file.medchemexpress.com [file.medchemexpress.com]

- 8. biorxiv.org [biorxiv.org]

- 9. researchgate.net [researchgate.net]

- 10. Interactions of multiple signaling pathways in neuropeptide Y-mediated bimodal vascular smooth muscle cell growth - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Activation of NPFF2 receptor stimulates neurite outgrowth in Neuro 2A cells through activation of ERK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Pharmacological Properties of BIBP3226 Trifluoroacetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

BIBP3226 trifluoroacetate (B77799) is a potent and selective non-peptide competitive antagonist of the Neuropeptide Y (NPY) Y1 receptor and also exhibits antagonistic activity at Neuropeptide FF (NPFF) receptors. This technical guide provides a comprehensive overview of the pharmacological properties of BIBP3226 trifluoroacetate, including its mechanism of action, binding affinity, and effects in both in vitro and in vivo models. Detailed experimental protocols for key assays and visualizations of the associated signaling pathways are presented to facilitate further research and drug development efforts.

Introduction

Neuropeptide Y (NPY) is a 36-amino acid peptide neurotransmitter widely distributed in the central and peripheral nervous systems, where it is involved in a myriad of physiological processes, including the regulation of food intake, anxiety, and blood pressure. These effects are mediated through a family of G protein-coupled receptors (GPCRs), with the Y1 receptor subtype being a key player in many of NPY's actions. Similarly, the Neuropeptide FF (NPFF) system is implicated in pain modulation, opioid signaling, and cardiovascular function.

BIBP3226 was identified as the first potent and selective non-peptide antagonist for the NPY Y1 receptor, making it an invaluable tool for elucidating the physiological roles of this receptor. Its subsequent characterization revealed additional antagonistic effects on NPFF receptors. This dual antagonism provides a unique pharmacological profile for investigating the interplay between these two neuropeptide systems. This guide will delve into the core pharmacological attributes of BIBP3226 trifluoroacetate.

Mechanism of Action

BIBP3226 acts as a competitive antagonist at the NPY Y1 receptor. In its presence, the binding of NPY to the Y1 receptor is inhibited, thereby blocking the downstream signaling cascades initiated by receptor activation. The NPY Y1 receptor is coupled to Gi/o proteins. Consequently, its activation typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels, and the activation of phospholipase C (PLC), which in turn leads to an increase in intracellular calcium concentrations. By blocking NPY binding, BIBP3226 prevents these intracellular signaling events.

Furthermore, BIBP3226 demonstrates antagonist activity at NPFF receptors, which are also primarily coupled to Gi/o proteins, leading to the inhibition of adenylyl cyclase.[1] The NPFF2 receptor, however, has also been shown to couple to Gs proteins, stimulating adenylyl cyclase. BIBP3226 has been shown to compete with NPFF and prevent NPFF-induced inhibition of forskolin-stimulated cAMP production.[1]

Quantitative Pharmacological Data

The binding affinity of BIBP3226 trifluoroacetate for various NPY and NPFF receptor subtypes has been determined through radioligand binding assays. The key quantitative data are summarized in the tables below.

Table 1: Binding Affinity (Ki) of BIBP3226 for NPY and NPFF Receptors

| Receptor Subtype | Species | Ki (nM) | Reference |

| NPY Y1 | Rat | 1.1 | [1][2][3] |

| NPY Y1 | Human | 7 | [4] |

| NPFF2 | Human | 79 | [1][2][3] |

| NPFF | Rat | 108 | [1][2][3] |

| NPY Y2 | Rat | > 1000 | [2][3] |

| NPY Y4 | Rat | > 1000 | [2][3] |

| NPY Y5 | Rat | > 1000 | [2][3] |

Signaling Pathways

The signaling cascades initiated by the activation of NPY Y1 and NPFF receptors, and subsequently inhibited by BIBP3226, are complex and cell-type dependent. The primary pathways are illustrated below.

References

- 1. Comparative autoradiographic distribution of neuropeptide Y Y1 receptors visualized with the Y1 receptor agonist [125I][Leu31,Pro34]PYY and the non-peptide antagonist [3H]BIBP3226 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Forskolin-free cAMP assay for Gi-coupled receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. giffordbioscience.com [giffordbioscience.com]

An In-Depth Technical Guide to the Selectivity of BIBP3226 TFA for Neuropeptide Y Receptor Subtypes

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the selective Neuropeptide Y (NPY) Y1 receptor antagonist, BIBP3226 trifluoroacetate (B77799) (TFA). The document details its binding affinity and functional antagonism across various NPY receptor subtypes, outlines the experimental methodologies used for these determinations, and illustrates the key signaling pathways involved.

Introduction to BIBP3226 TFA

BIBP3226 is a potent and highly selective non-peptide competitive antagonist of the Neuropeptide Y receptor subtype 1 (Y1).[1] Its development was a significant step in the study of the NPY system, providing a crucial tool to investigate the physiological and pathological roles of the Y1 receptor. This guide focuses on the selectivity profile of BIBP3226, presenting quantitative data from binding and functional assays, detailed experimental protocols, and visualizations of the associated signaling pathways.

Quantitative Selectivity Profile of BIBP3226

The selectivity of BIBP3226 for the Y1 receptor over other NPY receptor subtypes (Y2, Y4, and Y5) is a key feature of its pharmacological profile. This selectivity has been quantified through various in vitro assays, with the data summarized below.

Table 1: Binding Affinity of BIBP3226 for NPY Receptor Subtypes

| Receptor Subtype | Species/Cell Line | Radioligand | Kᵢ (nM) |

| Y1 | Human (SK-N-MC cells) | [¹²⁵I]NPY | 5.1 ± 0.5 |

| Y1 | Human (CHO-K1 cells) | [¹²⁵I]NPY | 0.47 ± 0.07 |

| Y1 | Rat (Parietal Cortex) | [¹²⁵I]NPY | 6.8 ± 0.7 |

| Y1 | Rat | [¹²⁵I]NPY | 1.1 |

| Y2 | Human (SMS-KAN cells) | [¹²⁵I]NPY | > 10,000 |

| Y2 | Rabbit (Kidney) | [¹²⁵I]NPY | > 10,000 |

| Y2 | Rat (Hippocampus) | [¹²⁵I]NPY | > 10,000 |

| Y4 | Rat | --- | > 1000 |

| Y5 | Rat | --- | > 1000 |

Kᵢ represents the inhibition constant, indicating the concentration of BIBP3226 required to occupy 50% of the receptors in the presence of a competing radioligand.

Table 2: Functional Antagonism of BIBP3226 at the Human Y1 Receptor

| Functional Assay | Cell Line | Agonist | pKₑ | pA₂ |

| Ca²⁺ Mobilization | SK-N-MC | NPY | 7.5 ± 0.17 | --- |

| cAMP Inhibition | SK-N-MC | NPY | 8.2 ± 0.24 | --- |

| Vasoconstriction | Human Cerebral Arteries | NPY | --- | 8.52 ± 0.13 |

pKₑ is the negative logarithm of the antagonist's equilibrium dissociation constant, indicating its potency. pA₂ is the negative logarithm of the molar concentration of an antagonist that necessitates a two-fold increase in the agonist concentration to produce the original response.

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize the selectivity of BIBP3226.

Radioligand Displacement Binding Assay

This assay determines the binding affinity (Kᵢ) of BIBP3226 for NPY receptor subtypes by measuring its ability to displace a radiolabeled ligand.

Objective: To quantify the binding affinity of BIBP3226 for the NPY Y1 receptor.

Materials:

-

Cell Lines: CHO-K1 cells stably expressing the human NPY Y1 receptor or SK-N-MC human neuroblastoma cells (endogenously expressing Y1 receptors).

-

Radioligand: [¹²⁵I]-Neuropeptide Y ([¹²⁵I]NPY).

-

Test Compound: this compound.

-

Non-specific Binding Control: High concentration of unlabeled NPY (e.g., 1 µM).

-

Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

Scintillation Cocktail.

-

Glass fiber filters (e.g., GF/C) pre-soaked in polyethyleneimine (PEI).

Procedure:

-

Cell Membrane Preparation:

-

Culture cells to confluence.

-

Harvest cells and homogenize in ice-cold lysis buffer.

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

-

Resuspend the membrane pellet in binding buffer and determine the protein concentration (e.g., using a BCA assay).

-

-

Binding Assay:

-

In a 96-well plate, add the following to each well:

-

Cell membranes (typically 20-50 µg of protein).

-

A fixed concentration of [¹²⁵I]NPY (typically at a concentration close to its Kₔ).

-

Varying concentrations of BIBP3226 (e.g., from 10⁻¹¹ to 10⁻⁵ M).

-

For total binding, add binding buffer instead of BIBP3226.

-

For non-specific binding, add a high concentration of unlabeled NPY.

-

-

Incubate the plate at room temperature for a defined period (e.g., 90-120 minutes) to reach equilibrium.

-

-

Termination and Detection:

-

Rapidly terminate the binding reaction by filtering the contents of each well through the pre-soaked glass fiber filters using a cell harvester.

-

Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the BIBP3226 concentration.

-

Determine the IC₅₀ value (the concentration of BIBP3226 that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

-

Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

-

cAMP Inhibition Functional Assay

This assay measures the functional antagonism of BIBP3226 by quantifying its ability to block the NPY-induced inhibition of cyclic AMP (cAMP) production.

Objective: To determine the functional potency (pKₑ) of BIBP3226 in blocking NPY-mediated inhibition of adenylyl cyclase.

Materials:

-

Cell Line: SK-N-MC cells.

-

Agonist: Neuropeptide Y (NPY).

-

Adenylyl Cyclase Stimulator: Forskolin (B1673556).

-

Test Compound: this compound.

-

Cell Culture Medium.

-

cAMP Assay Kit (e.g., HTRF, ELISA, or LANCE-based).

-

Lysis Buffer.

Procedure:

-

Cell Culture and Plating:

-

Culture SK-N-MC cells in appropriate medium.

-

Seed the cells into a 96-well plate and allow them to adhere and grow to near confluence.

-

-

Assay Protocol:

-

Wash the cells with serum-free medium.

-

Pre-incubate the cells with varying concentrations of BIBP3226 for a defined period (e.g., 15-30 minutes).

-

Add a fixed concentration of NPY (typically the EC₈₀ concentration for cAMP inhibition) and a sub-maximal concentration of forskolin to stimulate cAMP production.

-

Incubate for a specified time (e.g., 15-30 minutes) at 37°C.

-

-

cAMP Measurement:

-

Lyse the cells to release intracellular cAMP.

-

Measure the cAMP concentration in the cell lysates using a commercial cAMP assay kit, following the manufacturer's instructions.

-

-

Data Analysis:

-

Plot the measured cAMP levels against the logarithm of the BIBP3226 concentration.

-

Determine the IC₅₀ value (the concentration of BIBP3226 that reverses 50% of the NPY-induced inhibition of cAMP production) using non-linear regression.

-

Calculate the pKₑ value from the IC₅₀ value.

-

Intracellular Calcium Mobilization Assay

This assay assesses the ability of BIBP3226 to block the NPY-induced increase in intracellular calcium concentration ([Ca²⁺]ᵢ).

Objective: To determine the functional potency (pKₑ) of BIBP3226 in blocking NPY-induced calcium mobilization.

Materials:

-

Cell Line: SK-N-MC cells.

-

Agonist: Neuropeptide Y (NPY).

-

Test Compound: this compound.

-

Calcium-sensitive fluorescent dye: Fura-2 AM or Fluo-4 AM.

-

Assay Buffer: Hanks' Balanced Salt Solution (HBSS) or similar physiological buffer.

Procedure:

-

Cell Preparation and Dye Loading:

-

Culture SK-N-MC cells on coverslips or in black-walled, clear-bottom 96-well plates.

-

Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM) by incubating them in a buffer containing the dye for a specific time (e.g., 30-60 minutes) at 37°C.

-

Wash the cells to remove excess dye.

-

-

Calcium Measurement:

-

Place the cells in a fluorescence plate reader or on a fluorescence microscope equipped for ratiometric imaging (for Fura-2) or single-wavelength measurement (for Fluo-4).

-

Establish a baseline fluorescence reading.

-

Pre-incubate the cells with varying concentrations of BIBP3226.

-

Add a fixed concentration of NPY (typically the EC₅₀ or EC₈₀ concentration for calcium mobilization) and record the change in fluorescence over time.

-

-

Data Analysis:

-

Quantify the peak increase in intracellular calcium concentration in response to NPY in the presence of different concentrations of BIBP3226.

-

Plot the peak calcium response against the logarithm of the BIBP3226 concentration.

-

Determine the IC₅₀ value (the concentration of BIBP3226 that inhibits 50% of the NPY-induced calcium response) using non-linear regression.

-

Calculate the pKₑ value from the IC₅₀ value.

-

Signaling Pathways and Experimental Workflows

NPY Y1 Receptor Signaling Pathway

The NPY Y1 receptor is a G-protein coupled receptor (GPCR) that primarily couples to Gαᵢ/ₒ proteins.[2] Activation of the Y1 receptor by NPY leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cAMP levels. Additionally, the βγ subunits of the G-protein can activate phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of calcium from intracellular stores, leading to an increase in [Ca²⁺]ᵢ.

Caption: NPY Y1 Receptor Signaling Pathway.

Experimental Workflow for Radioligand Binding Assay

The following diagram illustrates the logical flow of a competitive radioligand binding assay to determine the affinity of an unlabeled compound like BIBP3226.

Caption: Radioligand Binding Assay Workflow.

Experimental Workflow for cAMP Functional Assay

This diagram outlines the steps involved in a functional assay to measure the antagonistic effect of BIBP3226 on NPY-mediated inhibition of cAMP production.

Caption: cAMP Functional Assay Workflow.

Conclusion

The data and methodologies presented in this technical guide unequivocally demonstrate that BIBP3226 is a highly potent and selective antagonist for the Neuropeptide Y Y1 receptor. Its negligible affinity for the Y2, Y4, and Y5 receptor subtypes makes it an invaluable pharmacological tool for elucidating the specific roles of the Y1 receptor in health and disease. The detailed experimental protocols and workflow diagrams provided herein serve as a comprehensive resource for researchers in the fields of pharmacology and drug development.

References

Off-Target Binding of BIBP3226 TFA to NPFF Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the off-target binding characteristics of BIBP3226 trifluoroacetate (B77799) (TFA), a well-established Neuropeptide Y (NPY) Y1 receptor antagonist, to Neuropeptide FF (NPFF) receptors. Understanding this cross-reactivity is critical for the accurate interpretation of experimental data and for the strategic development of more selective pharmacological tools.

Introduction

BIBP3226 is a potent and widely utilized non-peptide antagonist for the NPY Y1 receptor, playing a significant role in research related to anxiety, cardiovascular regulation, and other physiological processes mediated by the NPY system.[1] However, subsequent studies have revealed that BIBP3226 also exhibits considerable affinity for Neuropeptide FF (NPFF) receptors, specifically NPFF1 and NPFF2.[2][3] This off-target activity necessitates careful consideration when employing BIBP3226 in experimental models, as some of its observed effects may be attributable to the modulation of the NPFF system.[4][5] The NPFF system itself is involved in a variety of physiological functions, including pain modulation, opioid regulation, and cardiovascular control.[6][7] This guide summarizes the quantitative binding data, details relevant experimental protocols, and provides visual representations of the associated signaling pathways and experimental workflows.

Quantitative Binding Affinity Data

The binding affinity of BIBP3226 for its intended target, the NPY Y1 receptor, and its off-target interaction with NPFF receptors has been quantified in several studies. The following table summarizes the key binding affinity (Ki) values, demonstrating the compound's selectivity profile.

| Compound | Target Receptor | Species | Ki (nM) | Reference(s) |

| BIBP3226 | NPY Y1 | Rat (r) | 1.1 | [8][9] |

| BIBP3226 | NPFF2 | Human (h) | 79 | [8][9] |

| BIBP3226 | NPFF | Rat (r) | 108 | [8][9] |

| BIBP3226 | NPY Y2 | Rat (r) | > 1000 | [10] |

| BIBP3226 | NPY Y4 | Rat (r) | > 1000 | [10] |

| BIBP3226 | NPY Y5 | Rat (r) | > 1000 | [10] |

Table 1: Comparative Binding Affinities of BIBP3226 TFA. This table clearly illustrates that while BIBP3226 is most potent at the rat NPY Y1 receptor, it retains nanomolar affinity for both human NPFF2 and rat NPFF receptors, indicating significant off-target binding. The affinity for other NPY receptor subtypes (Y2, Y4, Y5) is substantially lower, highlighting a degree of selectivity.[10]

NPFF Receptor Signaling Pathways

NPFF receptors (NPFFR1 and NPFFR2) are G protein-coupled receptors (GPCRs).[6] Their activation by endogenous ligands like NPFF initiates intracellular signaling cascades that modulate neuronal activity and other cellular functions. The primary signaling pathway involves coupling to inhibitory G proteins (Gαi/o), leading to the inhibition of adenylyl cyclase and a subsequent decrease in cyclic AMP (cAMP) levels.[11] However, NPFFR2 has also been shown to couple to stimulatory Gαs and Gαq proteins in certain tissues, activating adenylyl cyclase or phospholipase C, respectively.[11]

Caption: NPFF Receptor Signaling Pathways.

Experimental Protocols

The determination of binding affinities, such as those presented in Table 1, is predominantly achieved through radioligand binding assays. Below is a generalized yet detailed protocol for a competitive binding assay to assess the affinity of a test compound like BIBP3226 for NPFF receptors.

Membrane Preparation

-

Cell Culture and Harvesting : Chinese Hamster Ovary (CHO) cells stably expressing the human NPFF2 receptor are cultured to confluency. The cells are then washed with ice-cold Phosphate-Buffered Saline (PBS) and harvested by scraping.[12]

-

Homogenization : The cell suspension is centrifuged to pellet the cells. The supernatant is discarded, and the pellet is resuspended in an ice-cold homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4) containing protease inhibitors.[12] The cells are then homogenized using a tissue grinder or sonicator.[12]

-

Centrifugation : The homogenate undergoes a low-speed centrifugation (e.g., 1000 x g) to remove nuclei and cellular debris. The resulting supernatant is then subjected to high-speed ultracentrifugation (e.g., 100,000 x g) to pellet the cell membranes.[12]

-

Final Preparation and Storage : The membrane pellet is resuspended in a suitable binding buffer, and the protein concentration is determined using a standard assay (e.g., BCA assay). The membrane preparations are then aliquoted and stored at -80°C until use.[12]

Radioligand Binding Assay (Filtration Method)

-

Assay Setup : The assay is typically performed in a 96-well plate format. Each well contains the cell membrane preparation (2-5 µg of protein), a fixed concentration of a suitable radioligand (e.g., [¹²⁵I]-EYF), and varying concentrations of the unlabeled competitor compound (e.g., BIBP3226).[12] The final volume is brought up with binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 60 mM NaCl, 0.1% BSA).[12]

-

Incubation : The plate is incubated at a specific temperature (e.g., 30°C) for a sufficient time (e.g., 60 minutes) to allow the binding to reach equilibrium.[13]

-

Filtration : The incubation is terminated by rapid filtration through glass fiber filters (e.g., GF/C) that have been pre-soaked in a solution like 0.3% polyethyleneimine to reduce non-specific binding.[12] This is done using a vacuum filtration manifold (cell harvester), which separates the bound radioligand (trapped on the filter with the membranes) from the unbound radioligand (which passes through).[14]

-

Washing : The filters are washed multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.[13]

-

Quantification : The radioactivity trapped on the filters is measured using a scintillation counter.[14]

-

Data Analysis : The data are analyzed to determine the concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC50). The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

Caption: Radioligand Binding Assay Workflow.

Logical Relationship of BIBP3226 Binding

The binding profile of BIBP3226 can be visualized as a primary, high-affinity interaction with its intended target and a secondary, lower-affinity (yet significant) interaction with its off-target receptors.

Caption: BIBP3226 Binding Selectivity Profile.

Conclusion and Recommendations

The available data conclusively demonstrate that BIBP3226, while a potent NPY Y1 receptor antagonist, also functions as a moderately potent antagonist at NPFF receptors.[3][8] This off-target activity must be taken into account when interpreting in vivo and in vitro studies using this compound. For instance, effects attributed solely to Y1 receptor blockade might be confounded by simultaneous inhibition of NPFF signaling.[4]

For future research, it is recommended that:

-

Control Experiments : When using BIBP3226, consider including control experiments with NPFF receptor-specific ligands to delineate the respective contributions of the NPY and NPFF systems to the observed effects.

-

Alternative Antagonists : When high selectivity for the Y1 receptor is paramount, researchers should consider using alternative antagonists with improved selectivity profiles, such as BIBO3304.[2]

-

Dose-Response Studies : Careful dose-response studies should be conducted to utilize concentrations of BIBP3226 that are selective for the Y1 receptor, if possible, although the nanomolar affinity for NPFF receptors may make this challenging in some experimental systems.

References